Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate
Description
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 2nd and 3rd positions, and a carboxylate group at the 4th position. The lithium ion is associated with the carboxylate group, forming a salt.
Properties
IUPAC Name |
lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.Li/c1-3-8-5(7)4(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCGZZTYMWEND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=C(N1C)C(=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrLiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dimethylimidazole: Lacks the carboxylate and lithium components.
2,3-dimethylimidazole-4-carboxylate: Lacks the bromine and lithium components.
Lithium imidazole-4-carboxylate: Lacks the bromine and methyl groups.
Uniqueness
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is unique due to the combination of its bromine, methyl, carboxylate, and lithium components, which confer specific chemical and biological properties .
Biological Activity
Lithium;5-bromo-2,3-dimethylimidazole-4-carboxylate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a lithium ion coordinated with a 5-bromo-2,3-dimethylimidazole-4-carboxylate moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and neuroprotection.
- Antioxidant Activity : Lithium compounds are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
1. Neuroprotective Effects
This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress through the inhibition of reactive oxygen species (ROS) production .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses .
3. Anticancer Activity
Recent studies have indicated that lithium derivatives can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound has been evaluated for its ability to target cancer cells while sparing normal cells .
Case Studies
- Neuroprotection in Alzheimer's Disease Models
- Anti-inflammatory Effects in Rheumatoid Arthritis
Data Tables
Q & A
Basic Research Questions
Q. How can researchers design a synthesis protocol for lithium 5-bromo-2,3-dimethylimidazole-4-carboxylate while ensuring high purity and yield?
- Methodology :
- Step 1 : Optimize bromination conditions for the imidazole ring. Use aqueous sulfuric acid as a solvent with controlled temperature (e.g., 60°C) to minimize side reactions .
- Step 2 : Introduce lithium via hydrolysis of a methyl ester intermediate using lithium hydroxide in methanol/water (e.g., 60°C, 1 hour), followed by acidic work-up to isolate the carboxylate salt .
- Step 3 : Validate purity via HPLC or NMR, referencing protocols for analogous brominated carboxylates .
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the coordination geometry of lithium and bromine substitution patterns.
- FT-IR spectroscopy : Confirm carboxylate (C=O stretching ~1650–1750 cm⁻¹) and imidazole ring vibrations.
- DFT calculations : Use generalized gradient approximation (GGA) functionals (e.g., PW91) to model electronic structure and lithium-ion interactions .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Perform Suzuki-Miyaura coupling trials with arylboronic acids, comparing reaction rates and yields to non-brominated analogs.
- Use density functional theory (DFT) to calculate activation barriers for bromine substitution, leveraging PAW or ultrasoft pseudopotentials for accuracy .
Advanced Research Questions
Q. What computational strategies can predict the electrochemical stability of this compound as a lithium-ion battery cathode material?
- Methodology :
- High-throughput DFT : Screen for redox potentials and lithium diffusion pathways using GGA+U frameworks (e.g., VASP or Quantum ESPRESSO) .
- Phase stability analysis : Compare formation energies of lithiated/delithiated states to known cathode materials (e.g., LiCoO₂) .
- Machine learning : Train models on existing battery material databases to predict voltage profiles and capacity .
Q. How can researchers resolve contradictions in experimental vs. computational data on lithium coordination environments?
- Methodology :
- Experimental : Use X-ray absorption spectroscopy (XAS) to probe lithium’s local structure.
- Computational : Test multiple exchange-correlation functionals (e.g., PBE vs. SCAN) to identify discrepancies in predicted bond lengths .
- Error analysis : Quantify deviations using metrics like mean absolute error (MAE) for lattice parameters .
Q. What in vivo methodologies are suitable for studying this compound’s impact on cell proliferation?
- Methodology :
- Subcutaneous implantation : Administer via matrices (e.g., 200 mg/kg in rats) for sustained release, minimizing animal stress .
- Immunohistochemistry : Use anti-BrdU antibodies to quantify labeled proliferating cells in target tissues (e.g., hippocampal dentate gyrus) .
- Control experiments : Compare to lithium carbonate’s neurogenic effects to isolate contributions of the imidazole-bromine moiety .
Q. How do solvent interactions affect the compound’s solubility and ionic conductivity in non-aqueous electrolytes?
- Methodology :
- Molecular dynamics (MD) simulations : Model solvation shells in ethylene carbonate/dimethyl carbonate mixtures.
- Experimental validation : Measure ionic conductivity via electrochemical impedance spectroscopy (EIS) at varying temperatures .
Data Contradiction Analysis
Q. Discrepancies in reported electrochemical performance: How to determine if they arise from synthesis impurities vs. intrinsic material limitations?
- Methodology :
- Batch comparison : Synthesize multiple batches with controlled purity (≥99% via HPLC) and test cycling stability .
- Surface analysis : Use XPS or TEM to detect surface contaminants (e.g., residual lithium hydroxide) .
- First-principles defect modeling : Calculate how impurities (e.g., unreacted bromine) alter electronic structure .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
